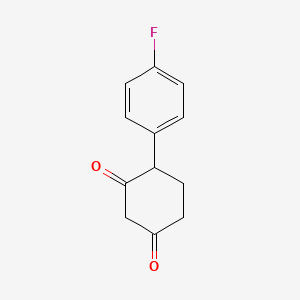

4-(4-Fluorophenyl)cyclohexane-1,3-dione

説明

4-(4-Fluorophenyl)cyclohexane-1,3-dione is a β-diketone derivative characterized by a cyclohexane-1,3-dione core substituted with a 4-fluorophenyl group at the 4-position. This compound is synthesized via multi-step reactions, including condensation and Michael addition, followed by purification using column chromatography . Cyclohexane-1,3-dione derivatives are recognized for their ability to chelate metal ions, particularly ferrous ions, which underpins their biological activity, such as enzyme inhibition and anticancer properties . The fluorine atom at the para position of the phenyl ring enhances lipophilicity and metabolic stability, making it a critical moiety for optimizing pharmacokinetic profiles .

特性

分子式 |

C12H11FO2 |

|---|---|

分子量 |

206.21 g/mol |

IUPAC名 |

4-(4-fluorophenyl)cyclohexane-1,3-dione |

InChI |

InChI=1S/C12H11FO2/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15/h1-4,11H,5-7H2 |

InChIキー |

AINIKBWBEGTCDL-UHFFFAOYSA-N |

正規SMILES |

C1CC(=O)CC(=O)C1C2=CC=C(C=C2)F |

製品の起源 |

United States |

類似化合物との比較

Substitution Patterns and Conformational Effects

- 5-(4-Fluorophenyl)cyclohexane-1,3-dione: A positional isomer with the fluorophenyl group at the 5-position.

- 2-(2-(4-Fluorophenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione: Incorporates a hydrazone linker and dimethyl groups at the 5-position. The hydrazone moiety introduces additional hydrogen-bonding capacity, which may enhance interactions with enzyme active sites .

- 5-(Benzo[d][1,3]dioxol-5-yl)cyclohexane-1,3-dione : Features a benzodioxole substituent, increasing aromaticity and electron density. This modification could improve π-π stacking interactions in protein binding .

- 1-(4-Fluorophenyl)-4-methylpentane-1,3-dione: A linear β-diketone with a fluorophenyl group.

Key Structural Insight : Cyclohexane-1,3-dione derivatives predominantly adopt a chair conformation, as observed in X-ray crystallography studies. Substituents at the 4- or 5-position influence planarity and steric hindrance, modulating interactions with biological targets .

Anticancer Activity

- 5-(4-Fluorophenyl)cyclohexane-1,3-dione: No specific activity reported, but fluorine’s electron-withdrawing effect may enhance binding to hydrophobic pockets in proteins .

Anticonvulsant Activity

- N-[3-{4-(3-Trifluoromethylphenyl)-piperazin-1-yl}-propyl]-[7,8-f]benzo-2-aza-spiro[4.5]decane-1,3-dione : A spirocyclic derivative with an ED₅₀ of 23 mg/kg in the maximal electroshock (MES) test, outperforming valproate (ED₅₀ = 211 mg/kg). The fluorophenyl group contributes to enhanced blood-brain barrier penetration .

Physicochemical Properties

| Compound | LogP | Solubility (mg/mL) | Melting Point (°C) | Key Feature(s) |

|---|---|---|---|---|

| 4-(4-Fluorophenyl)cyclohexane-1,3-dione | ~2.8* | Low (hydrophobic) | Not reported | High metabolic stability |

| 1-(4-Fluorophenyl)-4-methylpentane-1,3-dione | 1.10 | Moderate | Not reported | Linear structure, lower rigidity |

| 5-(Benzo[d][1,3]dioxol-5-yl)cyclohexane-1,3-dione | ~3.1* | Low | Not reported | Enhanced π-π stacking potential |

*Predicted using SwissADME .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。